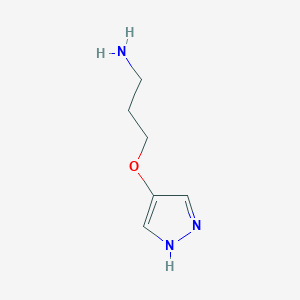
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and potential therapeutic benefits, particularly in the modulation of protein functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline derivatives under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein modulation and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as cereblon protein. This interaction can modulate the activity of various cellular pathways, leading to changes in protein degradation and gene expression. The exact mechanism involves binding to the target protein and altering its conformation, which can affect its function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with applications in cancer therapy .
Uniqueness
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine is unique due to its specific structural features that allow for targeted interactions with proteins like cereblon. This specificity makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C15H15N3O5 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O5/c19-11-5-4-10(14(22)17-11)18-7-8-2-1-3-9(13(8)15(18)23)16-6-12(20)21/h1-3,10,16H,4-7H2,(H,20,21)(H,17,19,22) |
Clave InChI |
QZTSIINAARXFSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












amine](/img/no-structure.png)


